4,4'-Dipyridyl Disulfide: A Comprehensive Technical Guide for Researchers
4,4'-Dipyridyl Disulfide: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the chemical properties, reactivity, and applications of 4,4'-Dipyridyl Disulfide, a pivotal reagent in biochemical and pharmaceutical research. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of its core chemical characteristics, experimental applications, and its role in cellular signaling pathways.
Core Chemical Properties
4,4'-Dipyridyl disulfide, also known as 4,4'-dithiodipyridine or Aldrithiol-4, is an organic disulfide compound.[1][2][3][4] It is characterized by two pyridine (B92270) rings linked by a disulfide bond.[5] This structure imparts unique redox properties, making it a highly reactive and versatile tool in various scientific disciplines.[5] The compound typically appears as a white to yellow-orange crystalline powder.[5][6][7]
Physicochemical Data
A summary of the key physicochemical properties of 4,4'-Dipyridyl disulfide is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Synonyms | 4,4'-Dithiodipyridine, Aldrithiol-4, 4-PDS, DTDP | [1][2][7][8] |
| CAS Number | 2645-22-9 | [1][2][4][6] |
| Molecular Formula | C₁₀H₈N₂S₂ | [1][2][6][9] |
| Molecular Weight | 220.31 g/mol | [1][6][8][9] |
| Melting Point | 72-80 °C (lit.) | [6][8][9] |
| Boiling Point | 356.1 ± 17.0 °C (Predicted) | [8] |
| Appearance | White to yellow-orange crystalline powder | [5][6][7] |
| Solubility | Soluble in 95% ethanol; does not mix well with water. | [7][8][10] |
| Storage Conditions | 0-8 °C, protect from light. | [6] |
Reactivity and Mechanism of Action
The primary reactivity of 4,4'-Dipyridyl disulfide stems from its disulfide bond, which readily participates in thiol-disulfide exchange reactions.[11][12] This makes it a potent thiol oxidant. In the presence of a compound containing a free thiol group (R-SH), the disulfide bond in 4,4'-dipyridyl disulfide is cleaved, resulting in the formation of a mixed disulfide and the release of one molecule of 4-thiopyridone. This reaction is the basis for its widespread use in the quantification of thiols. The reaction can be monitored spectrophotometrically due to the strong absorbance of the 4-thiopyridone product.[13]
The reactivity of 4,4'-dipyridyl disulfide is influenced by pH. Electron-withdrawing groups on the pyridine ring can lower the pKa of the corresponding thiol, leading to a higher concentration of the more nucleophilic thiolate anion at a given pH, which can enhance the rate of thiol-disulfide exchange.[14]
Key Applications in Research and Development
4,4'-Dipyridyl disulfide has a broad range of applications in scientific research, particularly in the fields of biochemistry, drug development, and materials science.
-
Biochemical Research : It is extensively used as a reagent for the quantification of thiol groups in proteins and other biological molecules.[15][16] Its ability to react with both accessible and buried thiol groups makes it a valuable tool for studying protein structure and conformation.[16]
-
Pharmaceutical Development : The disulfide bond is a key feature in many drug delivery systems. The redox-responsive nature of this bond allows for the targeted release of drugs in specific cellular environments, such as the reducing environment of the cytoplasm.[17] 4,4'-Dipyridyl disulfide and its derivatives are used to create these redox-sensitive linkers in prodrugs and drug-carrier conjugates.
-
Materials Science : It is employed in the modification of gold surfaces to create self-assembled monolayers (SAMs).[4] The thiol groups generated from the disulfide bond readily bind to gold, allowing for the functionalization of surfaces for applications in biosensors and biocompatible materials.[18]
Experimental Protocols
Quantification of Thiols using 4,4'-Dipyridyl Disulfide
This protocol outlines a general procedure for the spectrophotometric quantification of thiol groups in a sample.
Materials:
-
4,4'-Dipyridyl disulfide (DTDP) solution (e.g., 2 mM in a suitable buffer)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)
-
Sample containing thiol groups
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a blank solution by adding the DTDP solution to the buffer in a cuvette.
-
Measure the absorbance of the blank at the appropriate wavelength (typically around 324 nm for the 4-thiopyridone product).
-
Add the thiol-containing sample to the cuvette.
-
Mix gently and incubate for a sufficient time for the reaction to go to completion (this may vary depending on the sample).
-
Measure the final absorbance of the solution at the same wavelength.
-
The concentration of thiol groups can be calculated using the Beer-Lambert law, with the molar extinction coefficient of 4-thiopyridone (approximately 19,800 M⁻¹cm⁻¹ at 324 nm).[16]
Modification of Gold Surfaces
This protocol provides a general workflow for the formation of a self-assembled monolayer of 4,4'-dipyridyl disulfide on a gold surface.
Materials:
-
Gold substrate (e.g., gold-coated slide or electrode)
-
Cleaning solution (e.g., Piranha solution - EXTREME CAUTION REQUIRED )
-
Absolute ethanol
-
Solution of 4,4'-dipyridyl disulfide in a suitable solvent (e.g., ethanol)
-
Nitrogen gas for drying
Procedure:
-
Cleaning the Gold Substrate: Thoroughly clean the gold substrate to remove any organic contaminants. This can be done using a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by UV/Ozone cleaning.[18] Rinse the substrate extensively with deionized water and then with absolute ethanol. Dry the substrate under a stream of nitrogen.
-
SAM Formation: Immerse the clean, dry gold substrate in a solution of 4,4'-dipyridyl disulfide (e.g., 1 mM in ethanol).[18] The disulfide will cleave and the resulting thiol groups will chemisorb onto the gold surface. The immersion time can vary from a few hours to overnight to ensure the formation of a well-ordered monolayer.[19]
-
Rinsing and Drying: After incubation, remove the substrate from the solution and rinse it thoroughly with the same solvent to remove any non-specifically adsorbed molecules. Dry the functionalized surface under a gentle stream of nitrogen.
Signaling Pathways and Logical Relationships
4,4'-Dipyridyl disulfide, as a potent thiol oxidant, can significantly impact cellular redox homeostasis and signaling pathways that are regulated by the thiol-disulfide status of proteins.
Thiol-Disulfide Exchange Reaction
The fundamental reaction of 4,4'-dipyridyl disulfide with a thiol-containing molecule is a thiol-disulfide exchange. This reaction is central to its mechanism of action and its utility in various assays.
Caption: General mechanism of thiol-disulfide exchange with 4,4'-Dipyridyl disulfide.
Impact on the Glutathione (B108866) Redox Cycle
In a cellular context, 4,4'-dipyridyl disulfide can perturb the glutathione redox cycle. Glutathione (GSH) is a major intracellular antioxidant, and its reduced state is maintained by the enzyme glutathione reductase. By oxidizing GSH to glutathione disulfide (GSSG), 4,4'-dipyridyl disulfide can induce oxidative stress. This disruption can affect numerous downstream signaling pathways. Genes such as GLR1 (glutathione reductase) are crucial for cellular survival in the presence of this compound.[11][12]
Caption: Disruption of the glutathione redox cycle by 4,4'-Dipyridyl disulfide.
Interaction with the PDI-Ero1p Pathway in the Endoplasmic Reticulum
The protein disulfide isomerase (PDI) and the endoplasmic reticulum oxidoreductin 1 (Ero1p) pathway are essential for the correct folding of proteins in the endoplasmic reticulum (ER) by catalyzing the formation and isomerization of disulfide bonds. 4,4'-Dipyridyl disulfide can act as an external source of oxidizing equivalents for this pathway, potentially rescuing certain defects in Ero1p function.[20] This interaction highlights its ability to influence protein folding and ER homeostasis.
Caption: 4,4'-Dipyridyl disulfide as an oxidant in the PDI-Ero1p protein folding pathway.
Conclusion
4,4'-Dipyridyl disulfide is a cornerstone reagent for researchers in the life sciences and materials science. Its well-characterized reactivity, particularly in thiol-disulfide exchange reactions, underpins its utility in a wide array of applications, from quantifying cellular thiols to constructing sophisticated drug delivery systems and functionalized surfaces. A thorough understanding of its chemical properties and reactivity is essential for its effective application in research and development. This guide provides a foundational overview to aid scientists in leveraging the full potential of this versatile molecule.
References
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- 3. 4,4'-dipyridyl disulfide | SGD [yeastgenome.org]
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- 5. CAS 2645-22-9: 4,4′-Dithiodipyridine | CymitQuimica [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
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- 8. chembk.com [chembk.com]
- 9. 4,4'-DIPYRIDYL DISULFIDE | 2645-22-9 [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Cytoplasmic glutathione redox status determines survival upon exposure to the thiol-oxidant 4,4'-dipyridyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Spectrophotometric measurement of mercaptans with 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
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- 20. The thiol oxidant dipyridyl disulfide can supply the PDI-Ero1p pathway with additional oxidative equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
